molecular formula C13H18N2OS B11815385 2-(2-(Ethylthio)pyridin-3-yl)piperidine-1-carbaldehyde

2-(2-(Ethylthio)pyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B11815385
M. Wt: 250.36 g/mol
InChI Key: YBWQYRPZPPJIMB-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 2-(2-(Ethylthio)pyridin-3-yl)piperidine-1-carbaldehyde (CAS: 1352504-10-9) features a pyridine ring substituted at the 3-position with a piperidine-1-carbaldehyde group and at the 2-position with an ethylthio (-S-CH2CH3) moiety. Its molecular formula is C13H18N2OS, with a molecular weight of 250.36 g/mol . The ethylthio group contributes to lipophilicity, while the carbaldehyde may enable reactivity for further derivatization.

Potential Applications Piperidine derivatives are widely explored in medicinal chemistry for antimicrobial, antitumor, and CNS-targeting activities . The ethylthio substituent, common in bioactive compounds, is associated with enhanced membrane permeability and sulfur-mediated interactions (e.g., hydrogen bonding or covalent modifications) .

Properties

Molecular Formula

C13H18N2OS

Molecular Weight

250.36 g/mol

IUPAC Name

2-(2-ethylsulfanylpyridin-3-yl)piperidine-1-carbaldehyde

InChI

InChI=1S/C13H18N2OS/c1-2-17-13-11(6-5-8-14-13)12-7-3-4-9-15(12)10-16/h5-6,8,10,12H,2-4,7,9H2,1H3

InChI Key

YBWQYRPZPPJIMB-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=CC=N1)C2CCCCN2C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Ethylthio)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common approach is the functionalization of piperidine derivatives through selective reactions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Aldehyde Group Reactions

The aldehyde functional group (-CHO) at position 1 of the piperidine ring undergoes characteristic nucleophilic addition and redox reactions:

Reaction Type Conditions/Reagents Product Key Features
Schiff Base FormationPrimary amines, room tempImine derivativesUsed to create bioactive conjugates
ReductionNaBH₄, LiAlH₄1-(Hydroxymethyl)piperidine analogGenerates alcohol for further functionalization
OxidationKMnO₄, CrO₃Piperidine-1-carboxylic acidRarely employed due to overoxidation risks

Ethylthio Group Transformations

The ethylthio (-S-C₂H₅) substituent on the pyridine ring participates in sulfur-specific reactions:

Reaction Type Conditions/Reagents Product Notes
OxidationH₂O₂, CH₃COOHSulfoxide (S=O) or sulfone (O=S=O)Controlled stoichiometry determines oxidation state
Nucleophilic SubstitutionStrong bases (e.g., NaOH)Pyridine with -SH, -OH, or -NH₂Limited by pyridine's electron-deficient nature
AlkylationAlkyl halides, DMFThioether derivativesExtends carbon chain for lipophilicity

Piperidine Ring Modifications

The piperidine nitrogen’s electronic environment enables selective transformations:

Reaction Type Conditions/Reagents Product Application
AcylationAcetyl chloride, baseN-Acetylpiperidine derivativeEnhances metabolic stability
CyclizationHeat, Lewis acids (e.g., ZnCl₂)Bicyclic amine compoundsExplored for CNS-targeting scaffolds

Pyridine Ring Reactivity

The pyridine core enables electrophilic substitution and cross-coupling:

Reaction Type Conditions/Reagents Product Challenges
HalogenationCl₂, FeCl₃Chlorinated pyridine derivativesLow yield due to deactivation by ethylthio group
Suzuki CouplingPd(PPh₃)₄, aryl boronic acidsBiaryl pyridine analogsRequires prior conversion of -S-Et to -Br

Multi-Step Synthetic Pathways

The compound serves as an intermediate in complex syntheses:

  • Condensation-Amination Cascade : Reacted with hydrazines to form pyrazoline derivatives for antimicrobial screening.

  • Reductive Amination : Combined with ketones/aldehydes to generate secondary amines with improved pharmacokinetic profiles .

Critical Analysis of Reactivity Trends

  • Steric Effects : The ethylthio group at position 2 of pyridine hinders electrophilic substitution at adjacent positions .

  • Electronic Effects : The aldehyde’s electron-withdrawing nature slightly activates the piperidine ring for nucleophilic attack.

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance reaction rates in nucleophilic substitutions.

This compound’s versatility makes it valuable for synthesizing bioactive molecules, though its stability under acidic conditions requires careful optimization .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the piperidine ring and subsequent modifications to introduce the ethylthio and aldehyde functionalities. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .

Biological Activities

Research has demonstrated that 2-(2-(Ethylthio)pyridin-3-yl)piperidine-1-carbaldehyde exhibits several promising biological activities:

Antitumor Activity

One notable application is its potential antitumor activity. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including triple-negative breast cancer (TNBC) cells. For instance, compounds structurally related to 2-(2-(Ethylthio)pyridin-3-yl)piperidine-1-carbaldehyde have been evaluated for their effects on cell viability, proliferation, and tumor size reduction in vivo models .

Antimicrobial Properties

Additionally, there are indications that this compound may possess antimicrobial properties. The structural motifs present in 2-(2-(Ethylthio)pyridin-3-yl)piperidine-1-carbaldehyde can be linked to various biological activities, including antibacterial and antifungal effects. Research into related thienopyridines has highlighted their effectiveness against certain bacterial strains, suggesting a potential for developing new antimicrobial agents .

Case Study 1: Antitumor Efficacy

In a study focusing on novel thienopyridine derivatives, compounds similar to 2-(2-(Ethylthio)pyridin-3-yl)piperidine-1-carbaldehyde were tested against TNBC cell lines. The results indicated significant growth inhibition at specific concentrations, with mechanisms involving cell cycle arrest being investigated. The findings suggest a pathway through which these compounds may exert their antitumor effects by targeting specific cellular processes .

Case Study 2: Antimicrobial Activity

Another study explored the synthesis of related pyrimidine derivatives with ethylthio substituents. These compounds demonstrated varying degrees of antimicrobial activity against clinical strains, showcasing their potential as lead structures for developing new antibiotics. The structure–activity relationship (SAR) studies indicated that modifications to the ethylthio group could enhance efficacy against specific pathogens .

Mechanism of Action

The mechanism of action of 2-(2-(Ethylthio)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine and Piperidine Derivatives with Sulfur-Containing Groups

Key Compound : 2-(Piperidin-1-yl)ethylthio-substituted pyrimidines
  • Structure : Pyrimidine ring with 2-(piperidin-1-yl)ethylthio at C-2.
  • Activity : Demonstrated potent antifungal activity (e.g., against Candida albicans), attributed to the sulfur-linked piperidine enhancing target binding .
  • Comparison : The ethylthio group in the target compound may similarly improve bioactivity, though its pyridine core (vs. pyrimidine) could alter target specificity.
Key Compound : Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate
  • Structure : Piperidine-acetyl group linked to a tetrahydropyridine scaffold.
  • Activity : Exhibits antibacterial and antitumor properties due to the piperidine moiety’s conformational flexibility .

Structural Analogs with Heterocyclic Variations

Key Compound : 2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde (CAS: 1352494-03-1)
  • Structure : Azepane (7-membered ring) replaces the ethylthio group.
  • Properties : The larger azepane ring may increase steric hindrance, reducing binding affinity compared to the smaller ethylthio substituent. However, it could improve solubility due to increased polarity .
Key Compound : 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine
  • Structure : Chloro and substituted phenyl groups on pyridine.
  • Activity : Substituted phenyl groups enhance electronic effects (e.g., electron-withdrawing chloro groups improve stability and receptor interactions) .
  • Comparison : The ethylthio group in the target compound provides moderate electron-donating effects, balancing lipophilicity and reactivity.

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound 2-(Piperidin-1-yl)ethylthio Pyrimidine Azepane Analog
Molecular Weight 250.36 ~300–350 275.43
Lipophilicity (LogP) Moderate (est.) High Moderate
Key Functional Group Ethylthio + Carbaldehyde Piperidin-1-yl-ethylthio Azepane
Bioactivity Hypothesized antimicrobial/antitumor Confirmed antifungal Unknown

Notes:

  • The carbaldehyde group may confer unique reactivity (e.g., forming Schiff bases) absent in acetyl or ester analogs .
  • Ethylthio substituents generally enhance antimicrobial activity compared to alkyl or arylthio groups .

Research Findings and Gaps

  • Antimicrobial Potential: Ethylthio-pyridine derivatives (e.g., from ) show activity dependent on substituent positioning. The target compound’s pyridine-ethylthio motif aligns with bioactive structures but requires empirical validation .
  • Synthetic Feasibility : Efficient methods for pyridine derivatives (e.g., multi-component reactions) could be adapted for scalable synthesis .
  • Data Limitations: No direct studies on the target compound’s biological activity or pharmacokinetics are available in the provided evidence. Comparative analysis relies on structural analogs.

Biological Activity

2-(2-(Ethylthio)pyridin-3-yl)piperidine-1-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluations, and related molecular studies. The compound's structure suggests possibilities for various pharmacological effects, particularly in anticancer and antimicrobial activities.

Synthesis

The synthesis of 2-(2-(Ethylthio)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions, including the formation of the piperidine ring and subsequent modifications to introduce the ethylthio and pyridine groups. Detailed synthetic routes have been documented, showcasing methodologies that enhance yield and purity.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its anticancer and antimicrobial properties. The following sections summarize key findings from diverse sources.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance:

  • Cell Viability Studies : In vitro studies have shown that derivatives with a piperidine core can inhibit cell proliferation in various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers. For example, compounds related to 2-(2-(Ethylthio)pyridin-3-yl)piperidine-1-carbaldehyde demonstrated IC50 values in the low micromolar range, indicating potent antiproliferative effects .
  • Mechanism of Action : These compounds may exert their effects by inducing cell cycle arrest and apoptosis. Studies have revealed that they can downregulate anti-apoptotic proteins such as Bcl-2 and Mcl-1 while upregulating pro-apoptotic factors .

Antimicrobial Activity

The antimicrobial potential of 2-(2-(Ethylthio)pyridin-3-yl)piperidine-1-carbaldehyde has also been explored:

  • Minimum Inhibitory Concentrations (MICs) : The compound has shown activity against various bacterial strains, with MIC values comparable to standard antibiotics like amikacin. For instance, MICs against Staphylococcus aureus and Escherichia coli were reported in the range of 31.25 to 62.5 μg/mL .

Case Studies

Several case studies highlight the biological efficacy of related compounds:

  • Study on Antitumor Activity : A study evaluated a series of piperidine derivatives for their antitumor properties, revealing that modifications to the ethylthio group significantly enhanced cytotoxicity against tumor cells .
  • Antimicrobial Evaluation : Another research focused on pyridine derivatives, demonstrating that structural variations could lead to improved antimicrobial activity against resistant strains .

Molecular Modeling Studies

Molecular docking studies have provided insights into how 2-(2-(Ethylthio)pyridin-3-yl)piperidine-1-carbaldehyde interacts with biological targets:

  • Binding Affinity : The compound has been modeled to bind effectively at critical sites on target proteins involved in cancer progression and microbial resistance . These interactions are crucial for understanding its mechanism of action and optimizing its structure for enhanced efficacy.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(2-(Ethylthio)pyridin-3-yl)piperidine-1-carbaldehyde with high yield and purity?

Answer:
Key steps involve coupling pyridine and piperidine precursors under inert atmospheres (e.g., nitrogen) using catalysts such as palladium for cross-coupling reactions. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures removal of byproducts. Monitor reaction progress using TLC and optimize parameters (time, temperature) via factorial design to maximize yield (≥90%). For scale-up, ensure controlled addition of reagents to minimize exothermic side reactions .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • Structural confirmation : Use ¹H/¹³C NMR to identify proton environments (e.g., aldehyde proton at δ 9.8–10.2 ppm) and carbon backbone. Compare shifts with analogous pyridine-piperidine systems.
  • Purity assessment : Employ HPLC with a C18 column (UV detection at λ=254 nm) and mobile phase optimized for polar aldehydes.
  • Mass verification : High-resolution mass spectrometry (HRMS) to confirm molecular formula (C₁₃H₁₆N₂OS) with <2 ppm error.
  • Functional groups : FT-IR for aldehyde C=O stretch (~1700 cm⁻¹) and ethylthio C-S bond (~650 cm⁻¹) .

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